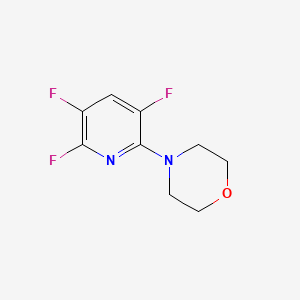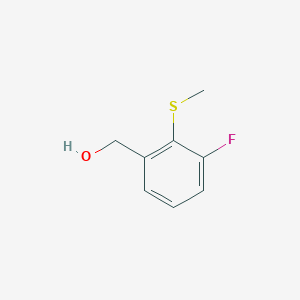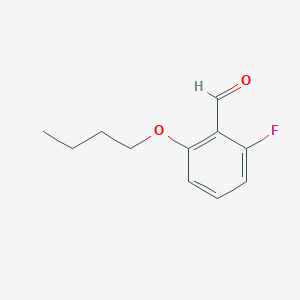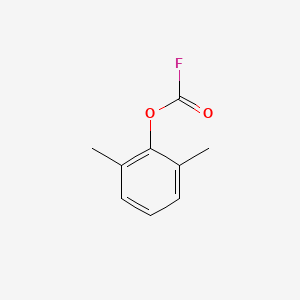
2,6-Dimethylphenylfluoroformate
概要
説明
2,6-Dimethylphenylfluoroformate (2,6-DMPF) is an organofluorine compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis and is known for its unique reactivity and selectivity. It is also used in biochemical and physiological studies, as well as in laboratory experiments. In
作用機序
2,6-Dimethylphenylfluoroformate is an organofluorine compound that is known for its unique reactivity and selectivity. It reacts with a variety of organic compounds, including alcohols, amines, thiols, and carboxylic acids, to produce a variety of products. It can also be used to activate nucleophilic fluorinating agents, such as tetrafluoroborate and hexafluorophosphate, to produce fluorinated compounds.
生化学的および生理学的効果
2,6-Dimethylphenylfluoroformate is used in a variety of biochemical and physiological studies. It is used in the study of enzyme kinetics, as it is known to inhibit the activity of certain enzymes. It is also used in the study of cellular metabolism, as it is known to affect the activity of certain metabolic pathways. Additionally, it is used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.
実験室実験の利点と制限
2,6-Dimethylphenylfluoroformate is a useful reagent for laboratory experiments, as it is known to be reactive and selective in its reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2,6-Dimethylphenylfluoroformate is a highly reactive compound and should be handled with care. It should be stored in a cool, dry place and should be handled in a well-ventilated area. Additionally, it should not be exposed to light or heat, as it may decompose.
将来の方向性
There are a number of potential future directions for the use of 2,6-Dimethylphenylfluoroformate in scientific research. One potential future direction is the use of 2,6-Dimethylphenylfluoroformate in the synthesis of fluorinated polymers, as it is known to be reactive and selective in its reactions. Additionally, it could be used in the synthesis of fluorinated surfactants, as it is known to be a useful reagent for the synthesis of fluorinated compounds. Finally, it could be used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.
科学的研究の応用
2,6-Dimethylphenylfluoroformate is used as a reagent in organic synthesis, as it is known to be reactive and selective in its reactions. It is used as a catalyst in the synthesis of nitriles, amides, and other compounds, and is also used in the synthesis of fluoroalkyl derivatives. It is also used in the synthesis of fluorinated building blocks, such as fluoroalkenes and fluoroalkynes. Additionally, it is used in the synthesis of fluorinated polymers and in the preparation of fluorinated surfactants.
特性
IUPAC Name |
(2,6-dimethylphenyl) carbonofluoridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMXRQCTVHMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenylfluoroformate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

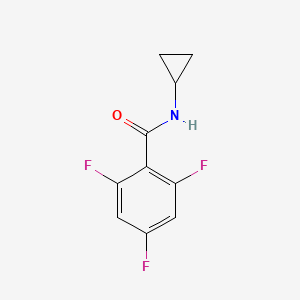
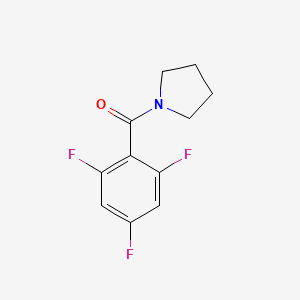
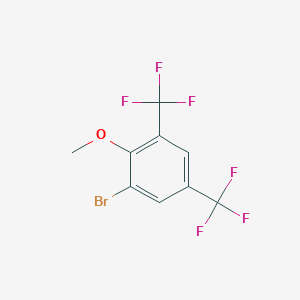
![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)
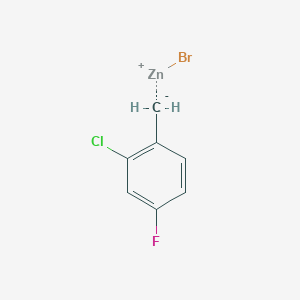
![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)
